(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride
Description
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride (CAS: 2155852-98-3) is an aliphatic sulfonyl chloride derivative featuring a spirocyclic dioxa structure. Its molecular formula is C₁₀H₁₇ClO₄S, with a molar mass of 268.76 g/mol . The spiro[5.5]undecane core consists of two fused cyclohexane rings sharing a central sp³-hybridized carbon atom, with oxygen atoms at positions 1 and 7. The methanesulfonyl chloride group (-SO₂Cl) at position 4 confers high reactivity, enabling nucleophilic substitution reactions with amines, alcohols, or other nucleophiles. This compound is primarily used in organic synthesis, particularly for introducing sulfonate groups into complex molecules .
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4S/c11-16(12,13)8-9-1-4-15-10(7-9)2-5-14-6-3-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFOPHPFOCMRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride typically involves the reaction of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous base.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamide, sulfonate ester, or sulfonothioate.
Hydrolysis: (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonic acid.
Reduction: (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonamide.
Scientific Research Applications
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Biology: In the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its ability to modify biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions are facilitated by the spirocyclic structure, which provides steric hindrance and influences the reactivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The spirocyclic sulfonyl chloride is compared to structurally related compounds below:
Physicochemical Properties
Biological Activity
Chemical Identity
The compound (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride, with the CAS Number 2155852-98-3, has a molecular formula of CHClOS and a molecular weight of 268.76 g/mol. Its unique spirocyclic structure contributes to its potential biological activities and applications in various scientific fields.
Structural Characteristics
The compound features a dioxaspiro framework, which is characterized by two ether linkages and a methanesulfonyl group. This structural configuration is significant as it may influence the compound's reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| CAS Number | 2155852-98-3 |
| Molecular Formula | CHClOS |
| Molecular Weight | 268.76 g/mol |
| Structure Type | Spirocyclic |
The biological activity of this compound has been explored through various studies. The compound is believed to exert its effects primarily through interactions with specific biomolecules, potentially influencing cellular processes such as signaling pathways and enzyme activities.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Cellular Interaction : The presence of the methanesulfonyl group may facilitate interactions with nucleophiles in biological systems, enhancing its potential as a bioactive agent.
Study on Antimicrobial Activity
A study evaluated the antimicrobial properties of several dioxaspiro compounds, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
Cytotoxicity Assessment
Another research effort focused on assessing the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it induced apoptosis in specific cell types, highlighting its potential as an anticancer agent.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : The reaction often begins with spirocyclic diols.
- Reagents : Methanesulfonyl chloride is used in the presence of a base such as pyridine or triethylamine to facilitate the reaction.
- Conditions : Controlled temperature and reaction time are crucial for optimizing yield and purity.
Related Compounds
The biological activity of related compounds can provide insights into the structure-activity relationship (SAR) of dioxaspiro derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,9-Dioxaspiro[5.5]undecan-4-one | CHO | Lacks methanesulfonyl group |
| 1,7-Dioxaspiro[5.5]undecan-4-amine | CHN | Contains an amine group |
| 1,9-Dioxaspiro[6.6]dodecan-3-one | CHO | Larger ring system |
Q & A
Basic: What are the recommended methods for synthesizing (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride?
Answer:
The synthesis typically involves functionalizing a pre-formed spirocyclic alcohol (e.g., 1,9-dioxaspiro[5.5]undecan-4-ylmethanol) with methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:
- Step 1: Activate the hydroxyl group of the spirocyclic alcohol using a base like triethylamine in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions .
- Step 2: Slowly add MsCl to the reaction mixture, maintaining low temperatures to prevent decomposition of the sulfonyl chloride group.
- Step 3: Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using HPLC (≥95%) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers safely handle this compound given its reactivity?
Answer:
Due to the sulfonyl chloride moiety, the compound is highly reactive and corrosive. Key safety protocols include:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for all manipulations .
- Storage: Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Advanced: What is the mechanistic role of the sulfonyl chloride group in nucleophilic substitution reactions?
Answer:
The –SOCl group acts as a highly electrophilic site, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Mechanistic studies suggest:
- Kinetics: Reactivity correlates with solvent polarity (e.g., faster in DMF vs. THF) and base strength (e.g., pyridine vs. EtN) .
- Computational Insights: Density Functional Theory (DFT) models predict transition-state stabilization via hydrogen bonding with polar aprotic solvents .
Advanced: How can researchers investigate its interactions with biological targets?
Answer:
- Enzyme Assays: Screen against serine hydrolases or proteases (e.g., chymotrypsin) using fluorogenic substrates. Monitor inhibition via IC values .
- Molecular Docking: Use software like AutoDock Vina to model binding to active sites (e.g., catalytic triads) .
- Cellular Studies: Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in HEK-293 or HepG2 cell lines .
Advanced: What are the stability profiles under varying experimental conditions?
Answer:
- Thermal Stability: Decomposes above 80°C (TGA 5% weight loss at 85°C in N atmosphere) .
- Photostability: Degrades under UV light (λ = 365 nm) within 24 hours; store in amber vials .
- Hydrolytic Sensitivity: Half-life (t) in aqueous buffer (pH 7.4, 25°C): ~2 hours. Use anhydrous solvents for long-term reactivity .
Advanced: How can researchers resolve contradictions in reactivity data across studies?
Answer:
- Control Experiments: Replicate reactions under identical conditions (solvent, temperature, stoichiometry) to isolate variables .
- Advanced Analytics: Use Cl NMR to track sulfonyl chloride conversion and identify byproducts .
- Literature Cross-Validation: Compare findings with structurally analogous compounds (e.g., [2-(Difluoromethoxy)phenyl]methanesulfonyl chloride) to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
